N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-13-23(14-5-2)28(26,27)20-11-9-17(10-12-20)21(25)22-19-8-6-7-18(15-19)16(3)24/h4-12,15H,1-2,13-14H2,3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWTHIEYODGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Acetylation: Introduction of the acetyl group to the phenyl ring.
Sulfamoylation: Introduction of the diallylsulfamoyl group to the benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent, particularly in antibacterial or anticancer research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Sulfonamide/Benzamide Hybrids with Aryl Substituents
Compounds sharing the benzamide core with sulfonamide or sulfamoyl groups and aryl substituents are prevalent in medicinal chemistry. Key examples include:
Key Observations :
Sulfonamide Derivatives with Heterocyclic Moieties
Compounds combining sulfonamides with heterocycles (e.g., thiazole, imidazole) exhibit varied bioactivities:
Key Observations :
- The target compound lacks heterocyclic moieties but shares the sulfamoyl-benzamide backbone. Heterocycles (e.g., thiazole in compound 50) enhance target engagement but may increase cytotoxicity.
- The absence of heterocycles in the target compound could reduce off-target effects compared to these analogs.
Substituent Effects on Cytotoxicity and Selectivity
Substituent choice critically impacts safety and efficacy:
Key Observations :
- Diallylsulfamoyl groups may improve selectivity compared to trifluoromethyl (compound 31) or halogenated substituents, as allyl groups are less likely to form reactive metabolites.
- The 3-acetylphenyl group’s electron-withdrawing nature could modulate enzyme binding differently than electron-donating groups (e.g., methoxy in compound 4).
Biological Activity
N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound belongs to a broader class of sulfamoyl benzamide derivatives, which have been synthesized and evaluated for their various biological properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-acetylphenylamine with diallylsulfamoyl chloride in the presence of appropriate solvents and catalysts. The reaction conditions are optimized to yield high purity and yield of the final product. The structure is confirmed using techniques such as NMR and mass spectrometry.
Biological Evaluation
The biological activity of this compound has been evaluated through various assays targeting different biological pathways.
1. Anticancer Activity
Research has indicated that sulfamoyl benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against HepG2 (human liver cancer) cells, indicating potent antiproliferative activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 5.2 |
| Other derivatives | HepG2 | 6.0 - 10.5 |
2. Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on ectonucleotidases, specifically human NTPDases (h-NTPDases), which play critical roles in purinergic signaling involved in inflammation and cancer progression.
- Inhibition Assay Results:
- h-NTPDase1 : IC50 = 2.88 ± 0.13 μM
- h-NTPDase2 : IC50 = 0.72 ± 0.11 μM
These results indicate that the compound can effectively inhibit key enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in inflammatory diseases and cancer.
3. Neuroprotective Effects
Preliminary studies suggest that compounds within this class may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer's disease. The mechanism is hypothesized to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives:
- Case Study 1 : In a study involving animal models, administration of a related compound resulted in improved cognitive function as measured by performance in maze tests, suggesting potential applications in treating cognitive impairments.
- Case Study 2 : A clinical trial assessing the safety and efficacy of a sulfamoyl benzamide derivative showed promising results in reducing tumor size in patients with advanced-stage cancer.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to active sites on enzymes like h-NTPDases, inhibiting their function and altering downstream signaling pathways.
- Antioxidant Activity : Some studies suggest that these compounds may scavenge free radicals, thereby reducing oxidative stress within cells.
- Cell Cycle Arrest : Evidence from cytotoxicity assays indicates that these compounds can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide?
Methodological Answer:
The synthesis of sulfamoyl-containing benzamides typically involves two key steps: (1) introducing the sulfamoyl group via sulfonation or coupling reactions, and (2) forming the benzamide core through acylation. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide ( ) were synthesized by reacting an amine (e.g., 2-(3-chlorophenyl)ethan-1-amine) with an acyl chloride (e.g., 4-nitrobenzoyl chloride) under controlled conditions (0–5°C, inert atmosphere). For the target compound, the N,N-diallylsulfamoyl group may require prior synthesis via diallylamine sulfonation. Optimization includes using anhydrous solvents (e.g., dichloromethane), stoichiometric control of reagents, and purification via column chromatography to achieve >85% yield .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- ¹H/¹³C NMR : To confirm the acetylphenyl and diallylsulfamoyl substituents. For example, in N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide (), the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 480.6 for C₂₃H₂₀N₄O₄S₂ analogs; ).
- UV-Vis Spectroscopy : To assess π-π* transitions in the benzamide core, with absorbance typically between 250–300 nm .
Advanced: How can structural discrepancies in synthesized analogs impact bioactivity interpretation?
Methodological Answer:
Minor structural variations (e.g., substitution at the sulfamoyl group) can significantly alter bioactivity. For instance, N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide () showed reduced activity compared to its 4-phenoxy variant due to steric hindrance. To resolve contradictions:
Structural Verification : Use X-ray crystallography (as in ) or 2D NMR to confirm regiochemistry.
Comparative Assays : Test analogs in parallel under identical conditions (e.g., enzyme inhibition assays).
Computational Modeling : Predict binding affinities using molecular docking to identify critical substituent interactions .
Advanced: What experimental design considerations are critical for studying this compound’s protein-binding interactions?
Methodological Answer:
For interaction studies (e.g., with kinases or receptors):
- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) and stoichiometry.
- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation rates.
- Mutagenesis Studies : Identify binding residues by comparing wild-type and mutant proteins (e.g., alanine scanning).
In analogous compounds like N-(4-chlorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide (), such methods revealed hydrogen bonding between the sulfamoyl group and active-site lysine residues .
Basic: What are common reactivity pathways for modifying the diallylsulfamoyl group?
Methodological Answer:
The diallylsulfamoyl moiety undergoes:
- Oxidation : Conversion to sulfonamide derivatives using mCPBA or ozone.
- Reduction : Hydrogenation (H₂/Pd-C) to saturate allyl groups, altering steric properties.
- Nucleophilic Substitution : Reacting with thiols or amines to replace allyl groups. For example, N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide () was modified via nitro group reduction to an amine for further functionalization .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
SAR strategies include:
Systematic Substituent Variation : Replace diallyl groups with cyclopropyl or tert-butyl to modulate lipophilicity.
Bioisosteric Replacement : Swap the acetylphenyl group with a trifluoromethyl analog to enhance metabolic stability.
In Vitro/In Vivo Correlation : Test analogs in cell-based assays (e.g., IC₅₀ in cancer lines) followed by pharmacokinetic profiling. For example, 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide () showed improved bioavailability after methyl group introduction .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
Common issues:
- Byproduct Formation : Hydrolysis of the sulfamoyl group under acidic conditions. Mitigate by using pH-controlled aqueous workups.
- Low Solubility : Crystallize from ethanol/water mixtures (e.g., 70:30 v/v) to isolate pure product.
- Isomer Separation : Use chiral HPLC for enantiomeric resolution if asymmetric centers are present. In N-cyclopentyl-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide (), flash chromatography with hexane/ethyl acetate gradients achieved >95% purity .
Advanced: How can conflicting data on cytotoxicity across cell lines be systematically analyzed?
Methodological Answer:
Dose-Response Curves : Generate IC₅₀ values in triplicate across multiple cell lines (e.g., HEK293, HeLa, MCF-7).
Mechanistic Profiling : Perform RNA sequencing to identify differential gene expression in sensitive vs. resistant lines.
Metabolomic Studies : Compare intracellular compound accumulation using LC-MS. For 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (), resistance in HeLa cells correlated with upregulated efflux transporters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
